Methanetetrayltetrakis(dimethylsilanol)

Description

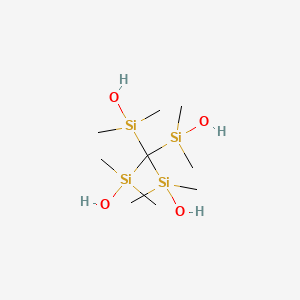

Methanetetrayltetrakis(dimethylsilanol) is a tetra-substituted silanol compound featuring a central methane core bonded to four dimethylsilanol [(CH₃)₂Si(OH)] groups.

Properties

CAS No. |

91621-67-9 |

|---|---|

Molecular Formula |

C9H28O4Si4 |

Molecular Weight |

312.66 g/mol |

IUPAC Name |

hydroxy-dimethyl-[tris[hydroxy(dimethyl)silyl]methyl]silane |

InChI |

InChI=1S/C9H28O4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h10-13H,1-8H3 |

InChI Key |

PXOAOMDIUPAUCE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C([Si](C)(C)O)([Si](C)(C)O)[Si](C)(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanetetrayltetrakis(dimethylsilanol) can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the following steps:

-

Hydrolysis of Chlorosilanes: : Chlorosilanes react with water to form silanols and hydrochloric acid. For example: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the chlorosilane used is tetrachlorosilane (SiCl_4), which undergoes hydrolysis to form methanetetrayltetrakis(dimethylsilanol).

-

Reaction Conditions: : The reaction is typically carried out under controlled conditions to ensure complete hydrolysis. The use of a catalyst, such as a metal catalyst, can enhance the reaction rate.

Industrial Production Methods

Industrial production of methanetetrayltetrakis(dimethylsilanol) involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity. The reaction is conducted in a controlled environment to prevent contamination and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methanetetrayltetrakis(dimethylsilanol) undergoes various chemical reactions, including:

Oxidation: Silanols can be oxidized to form siloxanes. The oxidation process involves the removal of hydrogen atoms and the formation of Si-O-Si bonds.

Reduction: Silanols can be reduced to form silanes. This reaction typically involves the use of reducing agents such as hydrosilanes.

Substitution: Silanols can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and potassium permanganate. The reaction is typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as triethylsilane (TES) and polymethylhydrosiloxane (PMHS) are commonly used. The reaction conditions vary depending on the desired product.

Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reaction conditions are optimized to achieve high selectivity and yield.

Major Products Formed

Oxidation: The major products are siloxanes, which have applications in various industries.

Reduction: The major products are silanes, which are used in the synthesis of other silicon-based compounds.

Substitution: The major products depend on the substituent introduced. Common products include alkylsilanes and halogenated silanes.

Scientific Research Applications

Methanetetrayltetrakis(dimethylsilanol) has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds. Its unique properties make it valuable in the development of new materials.

Biology: Silanols have been studied for their potential use in biomedical applications, including drug delivery and tissue engineering.

Medicine: Research has explored the use of silanols in the development of medical devices and implants due to their biocompatibility.

Industry: Methanetetrayltetrakis(dimethylsilanol) is used in the production of silicone-based materials, which have applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methanetetrayltetrakis(dimethylsilanol) involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, silanols can interact with proteins and other biomolecules, potentially affecting cellular processes.

Comparison with Similar Compounds

Silane-Based Analogues

- [Stannanetetrayltetrakis(methylene)]tetrakis(trimethylsilane) (C₁₆H₄₄Si₄Sn, MW 467.57 g/mol): This tin-based compound shares a tetra-substituted core but replaces methane with stannane (Sn) and dimethylsilanol with trimethylsilane groups. The tin center may enhance catalytic or electronic properties, whereas Methanetetrayltetrakis(dimethylsilanol)’s silanol groups offer hydrogen-bonding capability and reactivity for condensation .

- Dimethylsilanol Hyaluronate: A cosmetic ingredient combining dimethylsilanol with hyaluronic acid (). Unlike Methanetetrayltetrakis(dimethylsilanol), this derivative focuses on hydration and skin penetration, leveraging silanol’s stability and biocompatibility .

Nitrogen- and Carbon-Based Tetra-Substituted Compounds

- Tetrakis(dimethylamino)ethylene (C₁₀H₂₄N₄, MW 200.32 g/mol): This nitrogen-rich compound features four dimethylamino groups.

- Tetrakis(4-carboxyphenyl)methane (H₄MTA analog): Used in MOFs (), this compound’s carboxylate groups enable coordination with metal ions, whereas Methanetetrayltetrakis(dimethylsilanol) may form siloxane (Si-O-Si) linkages, impacting porosity and stability in materials science applications .

Molecular Weight and Reactivity

- Methanetetrayltetrakis(dimethylsilanol): Estimated molecular formula C₁₃H₃₂O₄Si₄ (MW ~432.8 g/mol). The silanol groups facilitate condensation reactions, enabling polymerization or integration into hybrid materials .

- Comparison: Stannanetetrayltetrakis(methylene) derivative (MW 467.57 g/mol) has higher molecular weight due to tin but lacks reactive hydroxyl groups . Tetrakis(dimethylamino)ethylene (MW 200.32 g/mol) is lighter and more volatile, suited for redox reactions rather than material synthesis .

Functional Group Behavior

- Silanol vs. Carboxylate: Methanetetrayltetrakis(dimethylsilanol)’s silanol groups are less acidic than carboxylates but can form stronger hydrogen bonds, influencing adsorption properties in MOFs .

- Silanol vs. Trimethylsilane: The hydroxyl groups in silanols enable crosslinking, whereas trimethylsilane derivatives are hydrophobic and inert .

Gas Adsorption and MOFs

- H₄MTA-Based MOFs (): Exhibit high CO₂ adsorption (e.g., 4.2 mmol/g at 273 K) due to porous channels. Methanetetrayltetrakis(dimethylsilanol) could mimic this with tunable silanol-mediated interactions .

Biomedical and Cosmetic Uses

- Dimethylsilanol Hyaluronate (): Demonstrates enhanced skin hydration and stability. Methanetetrayltetrakis(dimethylsilanol) may serve as a dendritic carrier in drug delivery due to its branched structure .

Polymer Chemistry

- Polycondensation: The Jacobson-Stockmayer theory () predicts Methanetetrayltetrakis(dimethylsilanol) could form cyclic or linear polymers via siloxane linkages, similar to polysiloxanes .

Table 1: Key Comparative Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| Methanetetrayltetrakis(dimethylsilanol) | C₁₃H₃₂O₄Si₄ | ~432.8 | Silanol | MOFs, Polymer Crosslinking |

| [Stannanetetrayltetrakis(methylene)]tetrakis(trimethylsilane) | C₁₆H₄₄Si₄Sn | 467.57 | Trimethylsilane, Stannane | Catalysts, Electronic Materials |

| Tetrakis(dimethylamino)ethylene | C₁₀H₂₄N₄ | 200.32 | Dimethylamino | Redox Reactions, Synthesis |

| Dimethylsilanol Hyaluronate | Variable | Variable | Silanol, Hyaluronate | Cosmetics (Hydration) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.